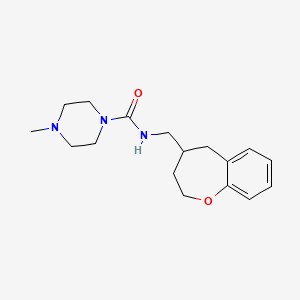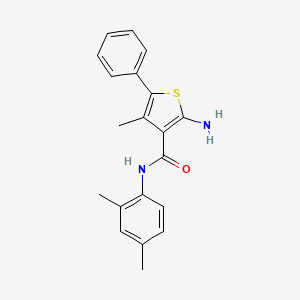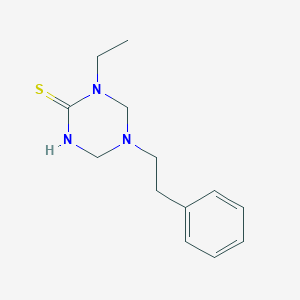![molecular formula C18H15FN2O2S B5672031 (5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B5672031.png)
(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group and a methylsulfanylbenzylidene group attached to an imidazolidine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione typically involves the condensation of 4-fluorobenzylamine with 4-(methylsulfanyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a base such as sodium hydroxide to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidine-2,4-dione ring can be reduced to the corresponding imidazolidine using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Substituted fluorobenzyl derivatives.
科学研究应用
(5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methylsulfanyl group can participate in hydrogen bonding or covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- (5E)-3-(4-chlorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(4-bromobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(4-methylbenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione
Uniqueness
The presence of the fluorobenzyl group in (5E)-3-(4-fluorobenzyl)-5-[4-(methylsulfanyl)benzylidene]imidazolidine-2,4-dione imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, compared to its chlorobenzyl, bromobenzyl, and methylbenzyl analogs. These properties can result in improved biological activity and pharmacokinetic profiles, making it a valuable compound for further research and development.
属性
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(4-methylsulfanylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-24-15-8-4-12(5-9-15)10-16-17(22)21(18(23)20-16)11-13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXYKZAPNNUSE-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5671961.png)
![N-ethyl-1-(4-isopropylphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5671972.png)
![3,5-dimethyl-7-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5671978.png)
![2-[(3-Methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5671979.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(dimethylamino)sulfonyl]piperidin-3-yl}propanamide](/img/structure/B5671986.png)
![(2-Methylimidazo[1,2-c]quinazolin-3-yl) acetate](/img/structure/B5671987.png)
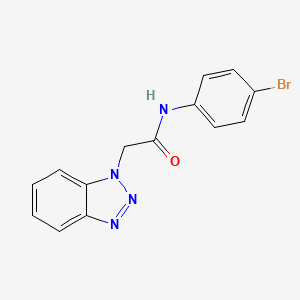
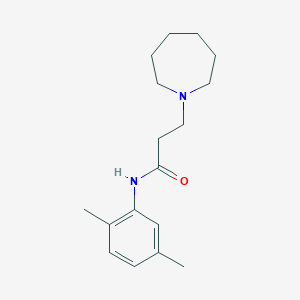
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5672007.png)
![(2E)-2-{[(4-chlorobenzyl)amino]methylidene}-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5672013.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5672025.png)
